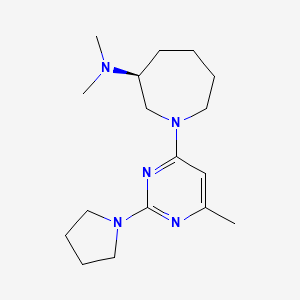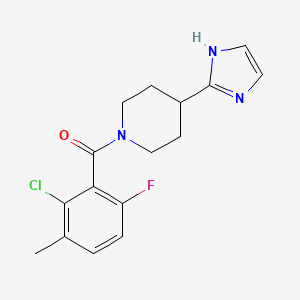
4-chloro-N-(2,5-dimethylphenyl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives closely related to 4-chloro-N-(2,5-dimethylphenyl)-3-nitrobenzamide involves complex organic reactions, highlighting the versatility of nitrobenzamide compounds in chemical synthesis. For instance, the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrates the utility of chloro and nitro groups in facilitating reactions that yield compounds with significant bioactivity, such as antidiabetic properties (Thakral et al., 2020).
Molecular Structure Analysis
The molecular structure of nitrobenzamide derivatives reveals insights into their chemical behavior and potential applications. Studies involving FT-IR, molecular structure analysis, and hyperpolarizability indicate that these compounds exhibit specific structural features that could influence their physical and chemical properties (Kumar et al., 2014).
Chemical Reactions and Properties
Research on nitrobenzamide compounds such as 4-chloro-N-(2,5-dimethylphenyl)-3-nitrobenzamide has shown that these molecules participate in various chemical reactions, leading to products with diverse properties. For example, the reductive chemistry of hypoxia-selective cytotoxins reveals how nitro groups in these compounds undergo enzymatic reduction under specific conditions, resulting in products with enhanced cytotoxicity (Palmer et al., 1995).
Physical Properties Analysis
The physical properties of nitrobenzamide derivatives, including solubility, melting points, and crystal structure, are crucial for their application in various scientific fields. Detailed analyses, such as those conducted by Kumar et al. (2014) on 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, provide valuable information on the physical characteristics of these compounds, which could influence their functionality in biological and material science applications (Kumar et al., 2014).
Chemical Properties Analysis
The chemical properties of 4-chloro-N-(2,5-dimethylphenyl)-3-nitrobenzamide and related compounds, such as their reactivity, stability, and interaction with other molecules, are of significant interest. Studies on the oxidation-reduction reactions and the synthesis of tritium-labeled derivatives highlight the chemical versatility of nitrobenzamide compounds and their potential for further functionalization (Austin & Ridd, 1994).
科学的研究の応用
Crystal Engineering
Research in crystal engineering explores how hydrogen bonds and halogen bonds can be used in crystal design. For instance, a study highlighted the formation of molecular tapes mediated by strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions, showcasing the potential for exploiting these interactions in crystal engineering (Saha, Nangia, & Jaskólski, 2005).
Reductive Chemistry
Another key area is the reductive chemistry of novel cytotoxins, which are compounds selectively toxic to hypoxic cells, often a feature of tumor microenvironments. For example, a study on 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide demonstrated its selective toxicity due to the enzymatic reduction of one of its nitro groups under hypoxic conditions (Palmer et al., 1995).
Synthesis Methodologies
Pharmacological Activities
In pharmacology, the synthesis and evaluation of 4-nitro-N-phenylbenzamides for anticonvulsant properties have been investigated. For instance, a study found that certain 4-nitro-N-phenylbenzamides showed efficiency in the maximal electroshock-induced seizure test in mice, indicating potential as anticonvulsant agents (Bailleux et al., 1995).
Safety and Hazards
特性
IUPAC Name |
4-chloro-N-(2,5-dimethylphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-9-3-4-10(2)13(7-9)17-15(19)11-5-6-12(16)14(8-11)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABALCQQLQSIOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2,5-dimethylphenyl)-3-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5578860.png)
![10-(4-fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5578861.png)
![N-{(3S*,4R*)-4-propyl-1-[3-(3-thienyl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578864.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5578871.png)
![5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1H-tetrazole](/img/structure/B5578881.png)
![9-[2-(methylthio)pyrimidin-4-yl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5578888.png)

![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5578899.png)


![1-{3-[(2-amino-4,6-dihydroxy-5-pyrimidinyl)methyl]-4-ethoxyphenyl}ethanone](/img/structure/B5578927.png)
![2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5578940.png)

![(3S*,4S*)-1-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-4-methylpiperidine-3,4-diol](/img/structure/B5578948.png)